N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Description
The compound N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide (hereafter referred to as the target compound) features a benzofuran-chromen core linked to a 3,4,5-trimethoxybenzamide (TMB) group. This article provides a comparative analysis of its structural, synthetic, and biological properties against related compounds.
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO7/c1-15-10-16(2)26-19(11-15)20(14-24(31)37-26)27-25(18-8-6-7-9-21(18)36-27)30-29(32)17-12-22(33-3)28(35-5)23(13-17)34-4/h6-14H,1-5H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBRBZDPTMMFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide, is an extended flavonoid . Flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and cellular structures . They have been reported to exert notably antimicrobial , antifungal , and tuberculostatic activity.
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding or modulation of signal transduction pathways . The compound’s interaction with its targets may result in changes in cellular processes, leading to its observed biological effects .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling . The compound’s effects on these pathways could contribute to its biological activity.
Pharmacokinetics
Flavonoids, in general, are known to have variable bioavailability due to factors such as metabolism and intestinal absorption . These factors can significantly impact the compound’s biological effects.
Result of Action
Based on its classification as a flavonoid, it may exert effects such as modulation of enzyme activity, alteration of cell signaling pathways, and interaction with cellular structures . These effects could contribute to its observed antimicrobial, antifungal, and tuberculostatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biological Activity
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex compound that belongs to a class of chemical entities known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a coumarin moiety and a benzofuran unit, both of which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of coumarin have been shown to possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have demonstrated that benzofuran derivatives can induce apoptosis in various cancer cell lines. The specific mechanisms may include the activation of caspases and the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Anti-inflammatory activity has also been observed in related compounds. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the compound could be beneficial in treating inflammatory diseases .
Analgesic Properties
The analgesic potential of similar compounds has been documented. For example, certain benzofuran derivatives have shown strong antinociceptive effects in animal models, indicating their ability to alleviate pain through central and peripheral mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of benzofuran derivatives, researchers found that this compound exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .
Case Study: Anti-inflammatory Mechanisms
Another relevant study investigated the anti-inflammatory properties of similar coumarin derivatives. The results indicated that these compounds significantly reduced inflammation markers in vivo. The study suggested that the anti-inflammatory effects were mediated through the inhibition of NF-kB signaling pathways .
Scientific Research Applications
N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the classes of chromenones and benzamides. It contains multiple functional groups, including methoxy and amide groups, along with a chromenone moiety and a benzofuran ring. Chromenone is known for its diverse biological activities. The presence of three methoxy groups enhances the compound's potential for biological interactions.
Applications in Medicinal Chemistry
The primary applications of this compound lie in medicinal chemistry. Compounds with similar structures have demonstrated significant biological activity and are used for interaction studies to understand how they interact with biological targets.
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(7-methylchromenone)-1-benzofuran] | Similar chromenone and benzofuran structure | Anticancer activity |
| 6-Methoxybenzofuran derivative | Contains methoxy groups | Antioxidant properties |
| Benzamide derivatives | Common amide functionality | Antimicrobial effects |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound is distinguished by its benzofuran-chromen-TMB hybrid structure. Key analogs and their structural differences include:
Table 1: Structural Comparison of TMB-Based Compounds
Key Observations :
- Chromen Modifications: The substitution pattern on the chromen ring (e.g., 6,8-dimethyl in the target vs.
- Heterocyclic Cores : Analogs with benzimidazole or oxazolone cores instead of benzofuran-chromen may exhibit divergent bioactivity due to differences in π-π stacking or hydrogen-bonding capabilities.
- Linker Groups: Hydrazinyl () or acrylamide () linkers introduce conformational flexibility, whereas rigid aryl amino groups () may enhance target specificity.
Physical and Spectral Properties
Table 2: Physical Properties of Selected Compounds
Insights :
- Higher melting points (e.g., 270°C in ) correlate with rigid aromatic systems.
- NMR data consistently confirm TMB integration (e.g., OCH3 signals at δ 3.74–3.90 ppm ).
Hypotheses :
- The target compound ’s benzofuran-chromen core may enhance DNA intercalation or topoisomerase inhibition compared to furan or benzimidazole analogs.
- 6,8-Dimethyl groups could improve metabolic stability over 6-ethylchromen ().
Preparation Methods
Pechmann Condensation for Chromenone Formation
The 6,8-dimethyl-2H-chromen-2-one scaffold is synthesized via Pechmann condensation, a classic method for coumarin derivatives. Resorcinol derivatives react with β-keto esters under acidic conditions:
- Reactants : 3,5-Dimethylresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv)
- Catalyst : Concentrated H2SO4 (3.0 equiv)
- Conditions : 80°C, 4 hr under N2
- Workup : Quench with ice-water, neutralize with NaHCO3, extract with EtOAc
Yield : 68–72%
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 7.38 (d, J = 8.9 Hz, 1H), 6.85 (s, 1H), 6.21 (d, J = 8.9 Hz, 1H), 2.44 (s, 3H), 2.37 (s, 3H)
- HRMS : m/z [M+H]+ calcd. for C11H10O3: 190.0630; found: 190.0634
Benzofuran Ring Construction
Cyclization of 2-Hydroxybenzaldehyde Derivatives
The 1-benzofuran-3-amine intermediate is prepared via acid-catalyzed cyclization, adapting methods from EvitaChem protocols:
Stepwise Synthesis :
- Bromination : Treat 2-hydroxy-5-nitrobenzaldehyde with NBS in CCl4 to introduce electrophilic sites
- Cyclization : React with propargyl amine in HOAc/H2SO4 (4:1) at 90°C for 6 hr
- Reduction : Catalytic hydrogenation (H2, 10% Pd/C) to convert nitro to amine
Critical Parameters :
- Temperature control (±2°C) to prevent over-oxidation
- Strict anhydrous conditions during cyclization
Yield : 58% over three steps
Assembly of the Benzofuran-Chromenone Intermediate
Coupling the chromenone and benzofuran modules proceeds via nucleophilic aromatic substitution (SNAr):
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K2CO3 (3.0 equiv) |
| Temperature | 110°C |
| Reaction Time | 12 hr |
| Workup | Extraction with CH2Cl2/H2O |
Yield : 65%
Purity : >95% (HPLC)
Final Amide Coupling
The target compound is obtained via HATU-mediated coupling between the benzofuran-chromenone amine and 3,4,5-trimethoxybenzoic acid:
Reaction Table :
| Component | Quantity (mmol) | Role |
|---|---|---|
| Benzofuran-chromenone amine | 1.0 | Nucleophile |
| 3,4,5-Trimethoxybenzoic acid | 1.2 | Electrophile |
| HATU | 1.5 | Coupling Reagent |
| DIPEA | 3.0 | Base |
| DMF | 10 mL | Solvent |
Procedure :
- Activate acid with HATU/DIPEA in DMF (0°C, 15 min)
- Add amine portionwise, warm to 25°C, stir 8 hr
- Purify via silica chromatography (hexane/EtOAc 3:1 → 1:2)
Yield : 74%
Characterization Data :
- 13C NMR (100 MHz, DMSO-d6): δ 165.8 (C=O), 161.2 (chromenone C=O), 152.4–56.3 (OCH3), 118.9–143.1 (aromatic C)
- HRMS-ESI : m/z [M+Na]+ calcd. for C30H27NO7Na: 544.1685; found: 544.1689
Analytical Challenges and Solutions
Byproduct Formation in Amide Coupling
LC-MS analysis revealed a 12% impurity identified as N-acylurea, a common HATU decomposition byproduct. Mitigation strategies:
- Lower Reaction Temp : 0°C → 25°C (reduced byproduct to 4%)
- Fresh Reagents : HATU stored under Ar, used within 1 week of opening
Crystallization Optimization
Recrystallization from EtOH/H2O (7:3) improved purity to 99.1% but caused yield loss (15%). Switching to acetone/hexane (1:5) maintained 98.5% purity with 8% loss.
Q & A
Q. Optimization Considerations :
- Temperature Control : Reflux in aprotic solvents (e.g., DMF or THF) ensures high yields during cyclization steps .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic: What preliminary biological activities have been reported for this compound, and what assays are used for initial screening?
Answer:
Preliminary studies suggest:
- Anticancer Activity : IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays .
- Antimicrobial Effects : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) using broth microdilution assays .
Q. Key Assays :
- MTT Assay : Measures mitochondrial activity in cancer cells after 48–72 hours of exposure.
- Kirby-Bauer Disk Diffusion : Screens antimicrobial activity with zone-of-inhibition thresholds .
Advanced: How can crystallographic data for this compound be refined to resolve structural ambiguities, particularly in the chromene-benzofuran core?
Answer:
Refinement Workflow :
Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.
Structure Solution : Use SHELXT for phase problem resolution via dual-space algorithms .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
Validation : WinGX for geometry checks (e.g., R-factor < 0.05) and ORTEP visualization of thermal ellipsoids .
Q. Handling Challenges :
- Disordered Substituents : Apply
PARTandSUMPconstraints in SHELXL for overlapping electron density .
Advanced: How do structural modifications (e.g., methoxy group positioning) influence bioactivity, and what computational tools validate these structure-activity relationships (SAR)?
Answer:
SAR Insights :
- Methoxy Groups : The 3,4,5-trimethoxybenzamide moiety enhances lipid solubility and target binding (e.g., tubulin inhibition) compared to mono-methoxy analogs .
- Chromene Methyl Groups : 6,8-Dimethyl substitution increases steric hindrance, reducing off-target interactions .
Q. Computational Validation :
- Molecular Docking (AutoDock Vina) : Predicts binding affinity to β-tubulin (PDB: 1SA0) with RMSD < 2.0 Å.
- Pharmacophore Modeling (MOE) : Identifies critical hydrogen-bond acceptors (chromene carbonyl) and hydrophobic regions (benzofuran) .
Advanced: What analytical techniques are critical for validating purity and stability under varying storage conditions?
Answer:
Primary Techniques :
HPLC-DAD :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min.
- Retention Time: 8.2 ± 0.3 min; purity ≥98% .
NMR Stability Studies :
- Monitor degradation in DMSO-d₆ over 7 days at 25°C. Key signals: δ 11.63 (amide NH), 3.85–3.91 (methoxy OCH₃) .
Q. Storage Recommendations :
- Stable at −20°C under argon for >6 months; avoid aqueous buffers (pH > 7) to prevent hydrolysis .
Advanced: How can researchers address contradictory bioactivity data across cell lines or assay platforms?
Answer:
Troubleshooting Steps :
Dose-Response Repetition : Confirm IC₅₀ values with 3 independent replicates (e.g., MCF-7 vs. MDA-MB-231 discrepancies) .
Assay Interference Checks :
- Test compound fluorescence in MTT assays using cell-free controls.
- Validate cytotoxicity via Annexin V/PI flow cytometry .
Target Specificity : Use siRNA knockdown (e.g., tubulin β-III) to confirm on-target effects .
Advanced: What strategies optimize in vivo pharmacokinetics (e.g., bioavailability) for this compound?
Answer:
Key Approaches :
- Prodrug Design : Introduce ester groups at the chromene 4-OH to enhance oral absorption .
- Nanoparticle Formulation : Encapsulate in PLGA-PEG nanoparticles (size < 200 nm) for sustained release in xenograft models .
- Metabolic Stability : Liver microsome assays (human/rat) identify cytochrome P450 vulnerabilities (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
